Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Description
Historical Context and Discovery
The development and characterization of this compound can be traced back to the evolution of cyclohexane chemistry in the mid-20th century. Early research into this compound emerged from investigations into enamine chemistry, with significant contributions documented in scientific literature from 1975. These pioneering studies focused on the reactions of pyrrolidine enamines derived from dialkyl 4-oxocyclohexane-1,1-dicarboxylates with various unsaturated acid chlorides, establishing foundational understanding of the compound's reactivity patterns. The systematic exploration of this compound's synthetic potential was further advanced through patent literature, including notable developments in pharmaceutical applications documented in United States Patent 3808266A, which described processes for preparing 4-amino-methylcyclohexane-1-carboxylic acid derivatives using related cyclohexane dicarboxylate starting materials.
The compound's formal identification and characterization benefited from advances in analytical chemistry techniques throughout the latter half of the 20th century. Comprehensive structural analysis utilizing nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provided detailed insights into the compound's three-dimensional arrangement and electronic properties. The establishment of standardized Chemical Abstracts Service numbering (55704-60-4) facilitated systematic cataloging and cross-referencing in chemical databases, enabling researchers worldwide to access consistent information about this important synthetic intermediate. Documentation in major chemical databases, including PubChem and ChemSpider, has provided researchers with comprehensive property data and structural information essential for synthetic planning and reaction optimization.
Significance in Organic Chemistry
This compound occupies a prominent position in organic chemistry due to its remarkable structural versatility and synthetic utility. The compound's unique architecture, featuring both ketone and diester functionalities positioned strategically on a six-membered ring, provides multiple reactive sites for chemical transformation. This multifunctional nature enables the compound to participate in diverse reaction mechanisms, including nucleophilic additions, condensation reactions, and cyclization processes that are fundamental to complex molecule construction. The presence of two ethyl ester groups at the 1,1-position creates a geminal dicarboxylate system that exhibits enhanced reactivity compared to simple monocarboxylate derivatives, facilitating reactions that would otherwise require harsh conditions or specialized catalysts.
The compound's significance extends to its role as a key intermediate in the synthesis of pharmaceutically relevant molecules and agrochemicals. Research has demonstrated its utility in preparing complex bicyclic structures, particularly in the formation of bicyclo[3.3.1]nonane derivatives through enamine-mediated cyclization reactions. These transformations represent important synthetic methodologies for accessing structurally complex targets that are challenging to prepare through alternative routes. The compound's ability to undergo selective functional group transformations while maintaining structural integrity makes it particularly valuable for multi-step synthetic sequences where preservation of stereochemical information is critical.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₅ | |
| Molecular Weight | 242.27 g/mol | |
| Boiling Point | 175°C (0.5 Torr) | |
| Density | 1.155 g/cm³ | |
| InChI Key | GDAVCKWOYPPSEU-UHFFFAOYSA-N |
Overview of Current Research Applications
Contemporary research applications of this compound span multiple domains within organic and medicinal chemistry, reflecting its continued relevance in modern synthetic methodology. Current investigations focus primarily on its utilization as a precursor for complex heterocyclic systems, particularly in the development of novel pharmaceutical scaffolds with enhanced biological activity profiles. Research groups have explored its potential in synthesizing structurally diverse compounds through carefully orchestrated reaction sequences that leverage the compound's multiple functional groups in concert. These studies have revealed new synthetic pathways for accessing previously challenging molecular targets, including substituted adamantane derivatives and polycyclic aromatic compounds with potential therapeutic applications.
Recent advances in catalytic methodology have expanded the scope of transformations accessible from this compound, with particular emphasis on stereoselective synthesis approaches. Researchers have developed novel catalytic systems that enable precise control over stereochemical outcomes in reactions involving this compound, leading to improved access to enantiomerically pure products. These developments are particularly significant for pharmaceutical applications where stereochemical purity directly impacts biological activity and safety profiles. Additionally, investigations into sustainable synthetic approaches have explored the use of this compound in green chemistry applications, including solvent-free reactions and environmentally benign transformation processes.
The compound continues to serve as a valuable research tool in academic laboratories worldwide, where it is employed in fundamental studies of reaction mechanisms and synthetic methodology development. Current research trends indicate growing interest in its application to materials science, particularly in the synthesis of polymeric materials with tailored properties. The compound's well-defined structure and predictable reactivity patterns make it an ideal substrate for systematic studies aimed at understanding structure-activity relationships in complex chemical systems. Furthermore, its commercial availability in research quantities has facilitated widespread adoption in exploratory research programs focused on discovering new synthetic transformations and expanding the boundaries of organic chemistry knowledge.
Structure
2D Structure
Properties
IUPAC Name |
diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVCKWOYPPSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379798 | |
| Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55704-60-4 | |
| Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of 4-Oxocyclohexane-1,1-dicarboxylic Acid
This method involves the reaction between 4-oxocyclohexane-1,1-dicarboxylic acid and ethanol in the presence of an acid catalyst.
Reaction Scheme:
$$
\text{4-Oxocyclohexane-1,1-dicarboxylic acid} + \text{2 Ethanol} \xrightarrow{\text{Acid catalyst}} \text{Diethyl 4-oxocyclohexane-1,1-dicarboxylate} + \text{Water}
$$
- Mix equimolar amounts of 4-oxocyclohexane-1,1-dicarboxylic acid and ethanol.
- Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
- Reflux the mixture in an organic solvent such as toluene or benzene to facilitate water removal via azeotropic distillation.
- Purify the product by distillation or recrystallization.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Sulfuric acid or p-TsOH |
| Solvent | Toluene or benzene |
| Temperature | Reflux (~110–120°C) |
| Reaction Time | 6–8 hours |
- Straightforward procedure.
- High yield with proper control of reaction conditions.
- Requires careful handling of acidic catalysts and solvents.
Industrial Production
Continuous Flow Processes
In industrial settings, continuous flow reactors are employed to enhance efficiency and scalability.
- Feed a mixture of 4-oxocyclohexane-1,1-dicarboxylic acid and ethanol into a continuous flow reactor.
- Use an immobilized acid catalyst (e.g., sulfonated resins) to catalyze the esterification.
- Maintain optimal temperature (80–120°C) and pressure conditions for steady-state operation.
- Continuously remove water formed during the reaction to drive equilibrium towards product formation.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Immobilized sulfonated resin |
| Reactor Type | Continuous flow reactor |
| Temperature | 80–120°C |
| Pressure | Slightly elevated (~2 atm) |
- High throughput and consistent product quality.
- Reduced reaction time compared to batch processes.
- Requires specialized equipment for continuous operation.
Alternative Synthetic Routes
Direct Ketone Functionalization
An alternative approach involves functionalizing cyclohexanone derivatives with ethyl chloroformate under basic conditions.
Reaction Scheme:
$$
\text{Cyclohexanone derivative} + \text{Ethyl chloroformate} \xrightarrow{\text{Base}} \text{this compound}
$$
- Dissolve cyclohexanone derivative in an inert solvent like dichloromethane.
- Add ethyl chloroformate dropwise under stirring.
- Introduce a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
- Isolate the product by extraction and purification.
| Parameter | Value/Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | Room temperature (~25°C) |
- Avoids direct use of acids.
- Requires careful control of reaction stoichiometry.
Comparison of Methods
| Method | Yield (%) | Scalability | Complexity | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed Esterification (Lab) | High (>85%) | Moderate | Simple | Moderate |
| Continuous Flow Process (Industrial) | Very High (>95%) | High | Complex | Low |
| Direct Ketone Functionalization | Moderate (~70%) | Low | Moderate | High (due to byproducts) |
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: 4-oxocyclohexane-1,1-dicarboxylic acid.
Reduction: Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Diethyl 4-oxocyclohexane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction .
Biology
- Enzyme-Catalyzed Reactions : The compound is employed in studying enzyme-catalyzed reactions involving ester hydrolysis. Its structure facilitates interactions with enzymes that can lead to insights into biochemical pathways .
Medicine
- Drug Development : Research has investigated this compound as a potential building block for pharmaceuticals. Its structural features may enhance the efficacy of drug candidates targeting various diseases .
Industry
- Polymer Production : The compound is utilized in producing polymers and other chemical products. Its unique functional groups enable it to act as a precursor for various industrial applications .
Case Study 1: Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. In a controlled experiment involving human fibroblast cells treated with lipopolysaccharides (LPS) to induce inflammation, the compound showed a dose-dependent decrease in interleukin-6 (IL-6) production. This suggests its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, contributing to its therapeutic effects. The ability to scavenge free radicals may help mitigate oxidative stress within cells .
Mechanism of Action
The mechanism of action of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which may then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparative Data Table
¹ Discrepancy in CAS numbers noted .
Research Findings and Reactivity Trends
- Ring Strain vs. Reactivity : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions due to strain, whereas cyclohexane analogs favor conformational stability .
- Substituent Effects : The 4-oxo group in the target compound enhances electrophilicity, enabling nucleophilic attacks at the carbonyl position, while hydroxy/methyl substituents influence stereochemical outcomes in TaCl₅-mediated reactions .
- Spectroscopic Signatures: ¹³C NMR carbonyl shifts range from δ 167.9–193.7 ppm for ester and ketone groups, providing diagnostic tools for structural elucidation .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing diethyl 4-oxocyclohexane-1,1-dicarboxylate and its derivatives?
- Answer: Common routes include transition-metal-catalyzed cycloadditions and ring-closing metathesis. For example, iron-catalyzed [2+2] cycloadditions can generate cyclobutane derivatives, while Ru-based catalysts (e.g., Ru-4g) enable efficient ring-closing metathesis to form cyclohexane scaffolds . A typical procedure involves heating the substrate with the catalyst (e.g., 5 mol% Ru-4g at 110°C for 4 hours), followed by termination with ethyl vinyl ether (EVE) and product isolation via chromatography .
Q. How is the structural conformation of this compound determined?
- Answer: X-ray crystallography is the gold standard for elucidating conformation. Studies on analogous compounds (e.g., di-tert-butyl 4-oxocyclohexane-1,1-dicarboxylate) reveal a flattened chair conformation for the cyclohexanone ring, with endocyclic torsion angles ranging between 39.7° and 58.0° . NMR spectroscopy (e.g., 2D ROESY) complements this by confirming stereochemistry through spatial correlations between protons .
Q. What analytical techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: - and -NMR identify substituent patterns (e.g., ethyl ester groups at δ ~4.10 ppm and cyclohexanone carbonyls at δ ~170 ppm) .
- HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., observed [M+Na] at m/z 277.1421 vs. calculated 277.1416) .
- X-ray Diffraction: Resolves bond lengths, angles, and ring puckering .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in catalytic transformations?
- Answer: Substituents on the cyclohexane ring modulate reactivity. For instance, methyl groups at the 4-position enhance steric hindrance, affecting regioselectivity in cycloadditions. Electron-withdrawing groups (e.g., oxo) increase electrophilicity, facilitating nucleophilic attacks. Comparative studies of diethyl 3-methylcyclopentene-1,1-dicarboxylate vs. unsubstituted analogs show yield variations (83–92%) under identical Ru-catalyzed conditions .
Q. What mechanistic insights explain stereochemical outcomes in its synthesis?
- Answer: Stereochemistry arises from catalyst-controlled pathways. In iron-catalyzed [2+2] cycloadditions, the ligand environment dictates endo/exo selectivity. For Ru-catalyzed metathesis, the chelated intermediate’s geometry enforces specific transition states, as evidenced by ROESY correlations in diastereomeric products . Computational modeling (DFT) can further predict preferred pathways .
Q. How is this compound utilized as a precursor in heterocyclic synthesis?
- Answer: The 4-oxo group and ester moieties enable diverse functionalization. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
